

3-Methyl-3-buten-2-ol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-3-buten-2-ol

Cat. No.: B086003

[Get Quote](#)

An In-depth Technical Guide to **3-Methyl-3-buten-2-ol**: Chemical Properties, Structure, and Experimental Protocols

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for **3-methyl-3-buten-2-ol**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Identifiers

3-Methyl-3-buten-2-ol is a secondary alcohol.^[1] It is a volatile organic compound that has been reported in natural sources such as *Allium cepa* (onion) and *Vaccinium vitis-idaea* (lingonberry).^[1]

Quantitative Data Summary

The key chemical and physical properties of **3-methyl-3-buten-2-ol** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₀ O	[1] [2] [3]
Molecular Weight	86.13 g/mol	[1] [2] [4]
IUPAC Name	3-methylbut-3-en-2-ol	[1]
CAS Registry Number	10473-14-0	[1] [2]
Boiling Point	114.0 - 115.0 °C (at 760 mm Hg)	[4]
Vapor Pressure	11.079 mmHg (at 25 °C, est.)	[4]
Flash Point	85.0 °F / 29.6 °C (TCC, est.)	[4]
logP (o/w)	0.900 (est.)	[4]
InChI	InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3	[1] [2]
InChIKey	JEYLNKNLTAPJAF-UHFFFAOYSA-N	[1] [2]
SMILES	CC(C(=C)C)O	
Synonyms	Methyl isopropenyl carbinol, 2- Methyl-1-buten-3-ol	[2] [3]

Chemical Structure

The chemical structure of **3-methyl-3-buten-2-ol** features a four-carbon butene backbone with a methyl group at position 3 and a hydroxyl group at position 2.

Figure 1: Chemical structure of **3-methyl-3-buten-2-ol**.

Experimental Protocols

While specific protocols for the synthesis of **3-methyl-3-buten-2-ol** are not readily available in the provided search results, methods for the synthesis of its close structural isomer, 2-methyl-3-buten-2-ol, are well-documented. These protocols offer valuable insight into synthetic strategies for this class of compounds.

Synthesis of 2-Methyl-3-buten-2-ol via Hydrogenation

This protocol describes the selective hydrogenation of 2-methyl-3-butyn-2-ol to yield 2-methyl-3-buten-2-ol.[\[5\]](#)

Materials:

- 2-methyl-3-butyn-2-ol (336 g)
- Light petroleum (equal volume to the starting material)
- Quinoline (16.8 g)
- Lindlar catalyst (30 g)
- Hydrogen gas

Equipment:

- Reaction vessel suitable for hydrogenation
- Shaker
- Filtration apparatus
- Distillation column (filled)

Procedure:

- A solution of 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum is prepared.[\[5\]](#)
- To this solution, 16.8 g of quinoline and 30 g of Lindlar catalyst are added.[\[5\]](#)
- The mixture is cooled to 10°C and shaken in a hydrogen atmosphere.[\[5\]](#)
- The reaction proceeds until 4 moles of hydrogen are absorbed, at which point the absorption rate significantly decreases.[\[5\]](#)

- The catalyst is removed from the reaction mixture by filtration.[5]
- The final product is purified by distillation through a filled column, yielding 2-methyl-3-buten-2-ol.[5]

Synthesis of 2-Methyl-3-buten-2-ol from Isoprene

This method involves a two-step process starting from isoprene and a hydrohalide.[6]

Materials:

- Isoprene
- Hydrohalide (e.g., HCl gas)
- Aqueous base (e.g., CaCO_3 , NaOH)
- Dry Ice-acetone bath

Equipment:

- Reaction flask with dropping funnel and gas inlet
- Stirrer
- Distillation apparatus

Procedure:

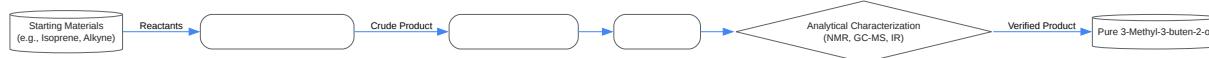
- Hydrohalogenation: Isoprene is reacted with a hydrohalide (e.g., HCl) at low temperatures (approx. -70°C) to form 2-halo and 4-halo addition products.[6]
- Hydrolysis: An aqueous base is added to the mixture of halo-adducts to facilitate hydrolysis. The reaction is typically performed at a temperature between 10°C and 30°C . An excess of the base is used to maintain a pH of at least 4 during the subsequent distillation.[6]
- Distillation and Purification: The reaction mixture is heated to a temperature between 55°C and 95°C . A water-2-methyl-3-buten-2-ol azeotrope is collected as the distillate.[6]

- The distillate is then dried to yield the final product.[6]

Analytical Characterization

Characterization of **3-methyl-3-buten-2-ol** and related compounds is typically performed using standard spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR are used to elucidate the structure and confirm the identity of the compound.[1][3]
- Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern, aiding in identification.[1][2][3]
- Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups, such as the hydroxyl (-OH) and alkene (C=C) groups present in the molecule.[1]


Reactions and Pathways

While no specific signaling pathways involving **3-methyl-3-buten-2-ol** were identified, the reactivity of similar homoallylic alcohols is of interest. The Swern oxidation of 3-methylbut-3-en-1-ol, a related compound, has been shown to produce an unexpected C-C bond formation product, highlighting the unique reactivity of this structural class.[7]

In a biological context, isopentenols such as 3-methyl-3-buten-1-ol can be produced from the dephosphorylation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are key intermediates in the mevalonate (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[8]

Generalized Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a C5 unsaturated alcohol like **3-methyl-3-buten-2-ol**, based on the described protocols.

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-3-buten-2-ol | C5H10O | CID 66329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Buten-2-ol, 3-methyl- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-methyl-3-buten-2-ol, 10473-14-0 [thegoodsentscompany.com]
- 5. prepchem.com [prepchem.com]
- 6. US3838183A - Synthesis of 2-methyl-3-buten-2-ol - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Methyl-3-buten-2-ol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086003#3-methyl-3-buten-2-ol-chemical-properties-and-structure\]](https://www.benchchem.com/product/b086003#3-methyl-3-buten-2-ol-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com